molecular formula C20H24O2 B580063 1,4-Bis(benzyloxy)cyclohexane CAS No. 74056-00-1

1,4-Bis(benzyloxy)cyclohexane

Cat. No.: B580063
CAS No.: 74056-00-1
M. Wt: 296.41
InChI Key: VPUVXJLDKQPOGL-UHFFFAOYSA-N
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Description

1,4-Bis(benzyloxy)cyclohexane is a cyclic compound characterized by two benzyl ether groups attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(benzyloxy)cyclohexane can be synthesized through the reaction of 1,4-cyclohexanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(benzyloxy)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The benzyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,4-cyclohexanediol and benzyl alcohol.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Bis(benzyloxy)cyclohexane involves the alkylation of cyclohexanone followed by reduction and protection of the resulting diol.", "Starting Materials": [ "Cyclohexanone", "Benzyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium sulfate", "Benzyl alcohol" ], "Reaction": [ "Step 1: Alkylation of cyclohexanone with benzyl chloride in the presence of sodium hydroxide and methanol to yield 4-benzyloxycyclohexanone.", "Step 2: Reduction of 4-benzyloxycyclohexanone with sodium borohydride in the presence of hydrochloric acid to yield 1,4-bis(benzyloxy)cyclohexane-2,5-diol.", "Step 3: Protection of the diol with benzyl alcohol in the presence of hydrochloric acid to yield 1,4-bis(benzyloxy)cyclohexane." ] }

CAS No.

74056-00-1

Molecular Formula

C20H24O2

Molecular Weight

296.41

IUPAC Name

(4-phenylmethoxycyclohexyl)oxymethylbenzene

InChI

InChI=1S/C20H24O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

VPUVXJLDKQPOGL-UHFFFAOYSA-N

SMILES

C1CC(CCC1OCC2=CC=CC=C2)OCC3=CC=CC=C3

Synonyms

1,4-Bis(benzyloxy)cyclohexane;  1,1’-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene; 

Origin of Product

United States

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